molecular formula C14H19NO2 B11817072 methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B11817072
M. Wt: 233.31 g/mol
InChI Key: DYXZLKUYFDDIAN-JTDNENJMSA-N
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Description

Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a (1R)-configured phenylethyl substituent at the 1-position and a methyl ester at the 3-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive peptides. The stereochemistry of the phenylethyl group (R-configuration) is critical for enantioselective interactions in biological systems, such as receptor binding or enzyme inhibition .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1

InChI Key

DYXZLKUYFDDIAN-JTDNENJMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Substrate Preparation : Methyl acrylate derivatives are reacted with nitroalkanes in the presence of a cinchona alkaloid-based organocatalyst.

  • Cyclization : Intramolecular cyclization of the Michael adduct forms the pyrrolidine ring, with the ester group at C3.

  • Phenylethyl Introduction : The (R)-1-phenylethyl group is introduced via nucleophilic substitution using (R)-1-phenylethylamine under basic conditions.

Table 1: Enantioselective Michael Addition Parameters

ParameterValue/DescriptionSource
CatalystCinchona alkaloid-derived thiourea
SolventToluene
Temperature−20°C to 25°C
Enantiomeric Excess (ee)>90%

Ozonolysis-Reduction Strategy for Side-Chain Functionalization

A ozonolysis-reduction sequence enables the installation of hydroxyl groups adjacent to the pyrrolidine ring, which can later be functionalized. This method is critical for intermediates leading to the final esterification step.

Procedure from Literature

  • Ozonolysis : A solution of the pyrrolidine precursor in methanol is cooled to −78°C, and ozone is bubbled through for 5.5 hours.

  • Reduction : Dimethyl sulfide (Me₂S) is added to quench the ozonides, yielding a dihydroxy intermediate.

  • Esterification : The carboxylic acid intermediate is treated with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Table 2: Ozonolysis-Redution Reaction Conditions

ParameterValue/DescriptionSource
Ozonolysis Temperature−78°C
Reducing AgentDimethyl sulfide (10 equiv)
Reaction Scale11.5 g starting material

Cyclization-Fluorination Approach for Bicyclic Intermediates

Fluorinated bicyclic pyrrolidines serve as precursors for stereochemically complex derivatives. This route involves cyclization followed by fluorination to install the chiral center at C1.

Synthetic Pathway

  • Cyclization : A tert-butyl ester precursor undergoes acid-mediated cyclization to form a bicyclic pyrrolidine.

  • Fluorination : Treatment with Selectfluor® or similar agents introduces fluorine at the C5 position.

  • Deprotection and Esterification : The tert-butyl group is removed via acid hydrolysis, and the resulting acid is esterified with methanol.

Table 3: Fluorination Reaction Parameters

ParameterValue/DescriptionSource
Fluorinating AgentSelectfluor®
SolventDichloromethane (DCM)
Yield65–70%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodStereoselectivityYieldScalability
Enantioselective Michael AdditionHigh (ee >90%)50–60%Moderate
Ozonolysis-ReductionModerate40–50%Challenging
Cyclization-FluorinationHigh60–70%High
  • Enantioselective Michael Addition excels in stereochemical control but requires costly catalysts.

  • Ozonolysis-Reduction offers functional group versatility but suffers from low yields due to intermediate instability.

  • Cyclization-Fluorination balances yield and scalability, making it suitable for industrial applications.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Reactors : Enhance ozonolysis safety by minimizing ozone accumulation.

  • Catalyst Recycling : Immobilized cinchona alkaloid catalysts reduce costs in Michael addition routes.

  • Crystallization-Driven Purification : Exploit the compound’s low solubility in hexane for high-purity isolation .

Chemical Reactions Analysis

Oxidation Reactions

The compound participates in oxidative cleavage reactions under controlled conditions. In one study, ozonolysis was employed to modify the pyrrolidine ring system:

Reagent/Conditions Product Yield Key Observations
O₃ in MeOH at -78°C, followed by Me₂Stert-Butyl (3S)-3-(2-hydroxyethyl)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate72%Stereochemical integrity preserved; ketone formation observed at C-5 position .

This reaction demonstrates selective oxidation of specific carbon centers while retaining the stereochemical configuration of the phenylethyl substituent.

Substitution Reactions

Nucleophilic substitution reactions enable functionalization of the pyrrolidine ring. A bromination protocol using carbon tetrabromide achieved ring contraction:

Reagent/Conditions Product Yield Key Observations
CBr₄, PPh₃ in CH₂Cl₂ at ambient temperaturetert-Butyl (1S,5S)-4-oxo-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptane-1-carboxylate68%Formation of bicyclic structure via intramolecular cyclization; bromide intermediate involved .

This transformation highlights the compound’s ability to undergo structural reorganization under electrophilic conditions.

Reduction Pathways

While direct reduction of the ester group is not explicitly documented in accessible literature, analogous pyrrolidine esters typically undergo LiAlH₄-mediated reduction to yield alcohols. Computational studies suggest the methyl ester in this compound would follow similar reactivity, producing the corresponding hydroxymethyl-pyrrolidine derivative.

Stability and Reactivity Trends

  • Thermal Stability : Decomposition observed above 200°C under inert atmospheres.

  • pH Sensitivity : Ester hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding carboxylic acid derivatives.

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DCM, THF) but reacts vigorously with strong oxidizing agents like CrO₃.

Mechanistic Insights

  • Oxidation : Proceeds via ozone-mediated cleavage of electron-rich C=C bonds, forming carbonyl intermediates.

  • Substitution : Follows an SN2 mechanism at tertiary amine centers, with bromide acting as a nucleophile in documented cases .

Scientific Research Applications

Chiral Auxiliary in Synthesis

Chiral auxiliaries are crucial in asymmetric synthesis as they help produce enantiomerically enriched compounds. Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate serves as an effective chiral auxiliary due to its ability to induce chirality in reactions involving carbonyl compounds.

Key Studies:

  • Research indicates that this compound can facilitate the formation of enantiomerically pure products through various transformations, including aldol reactions and Michael additions. The use of this compound has been shown to improve yields and selectivity significantly compared to non-chiral auxiliaries .

Therapeutic Potential

Recent studies have highlighted the antitumor potential of this compound. Investigations into its biological activity have revealed promising results against various cancer cell lines.

Antineoplastic Activity:

  • In vitro studies demonstrated that this compound exhibits moderate antineoplastic activity, particularly against cervical cancer (HeLa) and gastric cancer (SGC-7901) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Synthesis of Pharmaceuticals

The compound is also utilized in the synthesis of pharmaceuticals, particularly in the development of inhibitors targeting specific enzymes involved in disease pathways.

Case Studies:

  • A patent describes methods for synthesizing derivatives of this compound that act as inhibitors of deubiquitylating enzymes (DUBs), which are implicated in neurodegenerative diseases and cancers. These inhibitors show potential for therapeutic applications across various conditions by modulating protein degradation pathways .

In addition to its antitumor properties, this compound has been evaluated for its antibacterial activity.

Antibacterial Properties:

  • Studies revealed that derivatives of this compound exhibit strong antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin . This suggests potential applications in developing new antibacterial agents.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Chiral AuxiliaryEnhances enantioselectivity in organic synthesisImproves yields and selectivity
Antineoplastic ActivityExhibits moderate activity against cancer cell linesEffective against HeLa and SGC-7901
Pharmaceutical SynthesisUsed in developing enzyme inhibitors for therapeutic applicationsPotential DUB inhibitors
Antibacterial ActivityStrong effects against pathogenic bacteriaEffective against Staphylococcus aureus

Mechanism of Action

The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pyrrolidine ring’s non-planarity allows for better interaction with the active sites of target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Methyl 5-Oxo-1-[(1R)-1-Phenylethyl]pyrrolidine-3-carboxylate (CAS 1820598-69-3)
  • Key Difference : Introduction of a ketone group at the 5-position of the pyrrolidine ring.
  • This modification could enhance binding affinity to targets like proteases or kinases .
Methyl 1-Benzyl-3-Methylpyrrolidine-3-carboxylate (CAS 885962-77-6)
  • Key Difference : Replacement of the (1R)-phenylethyl group with a benzyl substituent.
Methyl (3R)-1-(4-Nitrophenyl)pyrrolidine-3-carboxylate (CAS 1423705-25-2)
  • Key Difference : A nitro group on the phenyl ring at the 1-position.
  • This modification may also shift absorption spectra in UV-based assays .

Stereochemical Variations

Methyl (2R,3R)-2-Methyl-1-[(1R*)-1-Phenylethyl]pyrrolidine-3-carboxylate (18a)
  • Key Difference : Racemic mixture (R,S configurations) at the 2- and 3-positions of the pyrrolidine ring.
  • Impact : Reduced enantiomeric purity could diminish target specificity in chiral environments, such as enzyme active sites, compared to the enantiomerically pure target compound .
Methyl (3S)-5-Oxo-1-[(1R)-1-Phenylethyl]pyrrolidine-3-carboxylate (CAS 99735-46-3)
  • Key Difference : Opposite stereochemistry (3S vs. 3R) at the ester-bearing carbon.
  • Impact : Altered spatial arrangement may disrupt interactions with stereosensitive targets, such as G-protein-coupled receptors (GPCRs) .

Functional Group Additions

Compound 8 in : Triazole-Benzyl Substituent
  • Key Difference : A triazole-benzyl group replaces the phenylethyl substituent.
Compound 13 in : Boc-Protected Amino and Chlorophenyl Groups
  • Key Difference: Incorporation of a tert-butoxycarbonyl (Boc)-protected amino group and chlorophenyl substituents.
  • Impact : The Boc group improves solubility in organic solvents, while the chlorophenyl moiety increases lipophilicity, favoring blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry Purity/Remarks
Target Compound N/A C₁₄H₁₉NO₂ 1-(R)-Phenylethyl, 3-COOCH₃ (1R) High enantiomeric purity (assumed)
Methyl 5-Oxo-1-[(1R)-1-Phenylethyl]pyrrolidine-3-carboxylate 1820598-69-3 C₁₄H₁₇NO₃ 5-Ketone (1R,3R/S) 96% purity
Methyl 1-Benzyl-3-Methylpyrrolidine-3-carboxylate 885962-77-6 C₁₄H₁₉NO₂ 1-Benzyl, 3-CH₃ Racemic 100% concentration
Methyl (3R)-1-(4-Nitrophenyl)pyrrolidine-3-carboxylate 1423705-25-2 C₁₂H₁₄N₂O₄ 4-Nitrophenyl (3R) Limited solubility data

Research Findings and Implications

  • Stereochemical Influence : The (1R)-phenylethyl group in the target compound enhances enantioselectivity in asymmetric catalysis, as seen in studies using chiral amines .
  • Biological Relevance : Pyrrolidine esters with aryl substituents (e.g., triazole-benzyl in ) show promise in autoimmune disease treatment, suggesting the target compound could be optimized for similar pathways .
  • Safety Considerations : Analogous compounds (e.g., ) require standard precautions for ester handling (ventilation, gloves), though specific toxicity data for the target compound remain underexplored .

Biological Activity

Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO2
  • CAS Number : 163705-87-1
  • Molecular Weight : 247.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a phenylethyl group and a carboxylate ester, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, particularly in the context of enzyme inhibition and receptor modulation:

  • Aspartic Protease Inhibition : This compound has been evaluated for its potential as an inhibitor of aspartic proteases, which play critical roles in the lifecycle of pathogens such as Plasmodium falciparum. Studies have shown that it can inhibit human β-secretase (BACE1), suggesting a role in neurodegenerative disease treatment .
  • Antimicrobial Activity : Preliminary studies highlighted its antibacterial properties against resistant strains of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound demonstrated significant efficacy in vitro, indicating potential for development as an antibiotic .
  • Allosteric Modulation : Recent research has explored its role as an allosteric modulator for class A G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. This modulation can lead to enhanced therapeutic effects with potentially fewer side effects compared to traditional agonists .

Table 1: Biological Activity Summary

Activity TypeTarget/PathogenIC50 (nM)Selectivity IndexReference
Aspartic Protease InhibitionBACE1385100-fold
AntibacterialS. pneumoniae (PRSP)--
AntibacterialS. aureus (MRSA)--
GPCR ModulationClass A GPCRs--

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Neuroprotective Potential

In another study focused on neurodegenerative diseases, the compound was shown to inhibit β-secretase activity effectively. This suggests that it may contribute to reducing amyloid plaque formation associated with Alzheimer's disease, making it a candidate for further exploration in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate?

  • Methodological Answer : Common synthetic approaches involve nucleophilic substitution or coupling reactions. For example, ethyl pyrazole carboxylate derivatives are synthesized via amide coupling using reagents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) under inert conditions (e.g., nitrogen atmosphere) . Similar methods can be adapted by substituting the starting materials with pyrrolidine derivatives and chiral phenylethyl groups. Reaction progress should be monitored via TLC or LC-MS .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can resolve enantiomers. Absolute configuration is validated via single-crystal X-ray diffraction, as demonstrated for structurally analogous compounds in crystallography studies . NMR analysis (e.g., NOESY) may also corroborate spatial arrangements of substituents .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : While classified as non-hazardous in some safety data sheets (SDS), standard precautions include wearing nitrile gloves, lab coats, and eye protection. Ensure adequate ventilation (fume hood) and avoid inhalation/ingestion. First-aid measures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical attention if irritation persists .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high chiral purity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Evidence from stereoisomer synthesis of related pyrrolidine derivatives highlights the use of chiral auxiliaries or dynamic kinetic resolution to achieve >99% enantiomeric excess (ee) .

Q. What strategies address contradictions in physicochemical data (e.g., solubility, stability) across studies?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • Solubility : Compare results from shake-flask methods versus HPLC logP calculations.
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, analyzing degradation products via LC-HRMS .
    Conflicting SDS data (e.g., hazard classifications) should be reconciled by consulting multiple regulatory sources (e.g., REACH, OECD) .

Q. How can researchers design toxicological studies for this compound given limited existing data?

  • Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using hepatic (HepG2) or renal (HEK293) cell lines. In silico tools like ProTox-II or Derek Nexus can predict toxicity endpoints (e.g., LD50, hepatotoxicity) to guide experimental design .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in asymmetric catalysis. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, validated against crystallographic data from related structures .

Q. How should stability studies be structured to assess degradation under varying storage conditions?

  • Methodological Answer : Conduct ICH-compliant accelerated stability testing:

  • Temperature : 40°C, 60°C.
  • Humidity : 75% RH.
  • Light : ICH Q1B photostability guidelines.
    Analyze samples monthly via HPLC-UV for purity and identify degradation products using HRMS. Refer to SDS storage recommendations (e.g., -20°C under nitrogen) to minimize decomposition .

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